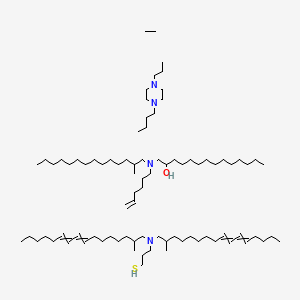
Lambrolizumab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambrolizumab, also known as Pembrolizumab, is a humanized monoclonal antibody used in cancer immunotherapy. It targets the programmed cell death protein 1 (PD-1) receptor, which plays a crucial role in downregulating the immune system by preventing the activation of T-cells. By inhibiting this receptor, this compound enhances the body’s immune response against cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lambrolizumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into mammalian cells, typically Chinese hamster ovary (CHO) cells, through a process called transfection. These cells are then cultivated in bioreactors under controlled conditions to optimize growth and antibody production .
Industrial Production Methods
Cell Line Development: The gene encoding this compound is introduced into CHO cells.
Cultivation: The transfected cells are grown in bioreactors with regulated temperature, pH, and nutrient supply.
Harvesting and Purification: The antibodies are harvested from the bioreactor and purified using chromatography and filtration techniques.
Quality Control: Rigorous tests are conducted to ensure the purity and functionality of the antibodies.
Analyse Chemischer Reaktionen
Lambrolizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific proteins or receptors. The major product of these interactions is the inhibition of the PD-1 pathway, leading to an enhanced immune response against cancer cells .
Wissenschaftliche Forschungsanwendungen
Lambrolizumab has a wide range of applications in scientific research, particularly in the fields of:
Medicine: Used in the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, and Hodgkin lymphoma
Chemistry: Research on the structural and functional properties of monoclonal antibodies.
Industry: Development of biopharmaceuticals and therapeutic agents.
Wirkmechanismus
Lambrolizumab binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands PD-L1 and PD-L2. This inhibition prevents the downregulation of the immune response, allowing T-cells to remain active and attack cancer cells. The primary molecular target is the PD-1 receptor, and the pathway involved is the PD-1/PD-L1 axis .
Vergleich Mit ähnlichen Verbindungen
Lambrolizumab is similar to other PD-1 inhibitors like Nivolumab and Cemiplimab. it is unique in its high affinity for the PD-1 receptor and its broad range of approved indications. Other similar compounds include:
Nivolumab: Another PD-1 inhibitor used in cancer immunotherapy.
Cemiplimab: A PD-1 inhibitor with similar applications.
Atezolizumab: Targets PD-L1, a ligand of PD-1, and is used in cancer treatment
This compound stands out due to its extensive clinical trials and approvals for various cancer types, making it a versatile and potent therapeutic agent.
Eigenschaften
Molekularformel |
C85H170N4OS |
|---|---|
Molekulargewicht |
1296.4 g/mol |
IUPAC-Name |
1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol |
InChI |
InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3 |
InChI-Schlüssel |
AMOIBCKFWIUEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)


![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
